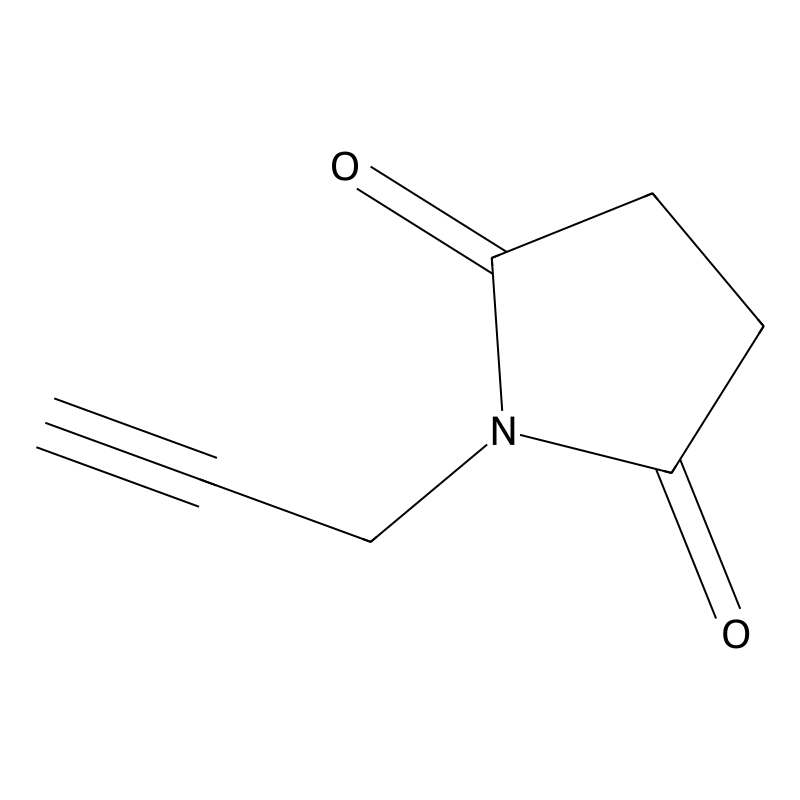

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of the alkyne (prop-2-yn-1-yl) group suggests potential use as a building block in organic synthesis. The alkyne functionality can participate in various reactions like click chemistry or cycloadditions to form complex molecules .

- Medicinal chemistry: The pyrrolidine-2,5-dione ring system is present in some bioactive molecules. Research could explore if 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione possesses any interesting biological activities .

- Material science: The combination of the alkyne and the cyclic diimide group could be interesting for designing new materials with specific properties.

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione is a heterocyclic organic compound characterized by a pyrrolidine ring that is substituted with a propynyl group at the nitrogen atom and two carbonyl groups located at positions 2 and 5. Its molecular formula is CHN O, and it has a molecular weight of approximately 137.14 g/mol. The compound is also known by its CAS Number 7223-42-9, and it has been studied for its potential applications in various fields including medicinal chemistry and materials science .

- Oxidation: This compound can be oxidized to form higher oxidation state derivatives, such as carboxylic acids or oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carbonyl groups present in the compound can be reduced to hydroxyl groups, resulting in the formation of diols. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for this purpose.

- Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives. Nucleophiles such as amines or thiols can be employed under basic conditions to achieve these reactions .

Research into the biological activity of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione indicates potential enzyme inhibition and antimicrobial properties. The compound's structural features allow it to interact with various biological pathways, which may affect cellular processes. Its mechanism of action involves forming covalent bonds with active sites on enzymes or receptors, potentially leading to modulation of their activity .

The synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione typically involves a multi-step process:

- Reaction of Pyrrolidine with Propargyl Bromide: Pyrrolidine reacts with propargyl bromide under anhydrous conditions.

- Cyclization and Oxidation: Following the initial reaction, cyclization and oxidation steps are performed, often requiring a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Industrial Production: For large-scale synthesis, continuous flow processes may be utilized to enhance yield and purity, employing catalysts and optimized reaction conditions .

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione has several notable applications:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is investigated for its potential therapeutic applications and biological activities.

- Industry: It is used in the production of specialty chemicals and materials with specific properties .

Studies on the interactions of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione focus on its covalent bonding capabilities with molecular targets such as enzymes. These interactions can lead to significant biological effects, including enzyme inhibition and modulation of metabolic pathways. The compound's unique structure allows it to engage in diverse interactions that are critical for its potential applications in drug development .

Several compounds share structural similarities with 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Pyrrolidine | A five-membered ring containing nitrogen | Basic structure without carbonyl substituents |

| Propargylamine | An amine with a propynyl group | Contains an amine functional group |

| 2-Pyrrolidinone | A pyrrolidine derivative with one carbonyl | Lacks the propynyl substituent |

| 3-Pyrrolidinone | Similar to above but with different positioning | Different reactivity due to carbonyl position |

The uniqueness of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione lies in its combination of both a propynyl group and dual carbonyl functionalities within the pyrrolidine framework, which may lead to distinct reactivity patterns and biological activities not found in its analogs .

Classical Alkylation Strategies

The synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione primarily relies on classical alkylation methodologies that involve the nucleophilic substitution of pyrrolidine-2,5-dione with propargyl-containing electrophiles. These approaches represent the most established and widely utilized synthetic routes for introducing propargyl functionality into the pyrrolidine-2,5-dione framework .

Reaction with Propargyl Bromide and Pyrrolidine-2,5-dione

The fundamental reaction involves the alkylation of pyrrolidine-2,5-dione with propargyl bromide under basic conditions. This transformation proceeds through a classical nucleophilic substitution mechanism where the nitrogen atom of pyrrolidine-2,5-dione acts as the nucleophile, attacking the electrophilic carbon center of propargyl bromide [3]. The reaction follows the general scheme:

Pyrrolidine-2,5-dione + Propargyl bromide → 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione + Bromide ion

The reaction mechanism involves initial deprotonation of the nitrogen atom of pyrrolidine-2,5-dione by the base, generating a nucleophilic nitrogen anion that subsequently attacks the propargyl bromide via an SN2 mechanism . The terminal alkyne group remains intact throughout the reaction, providing the desired propargyl-substituted product.

Research findings demonstrate that this reaction typically proceeds with yields ranging from 55% to 85%, depending on the specific reaction conditions employed [4]. The reaction temperature significantly influences both the rate of reaction and the overall yield, with optimal conditions typically requiring temperatures between 60°C and 80°C under conventional heating protocols [4].

Base Selection and Solvent Optimization

The selection of appropriate bases and solvents represents a critical aspect of optimizing the alkylation reaction. Sodium hydride emerges as the most commonly employed base due to its strong basicity and ability to generate the nucleophilic nitrogen anion efficiently [5]. However, potassium carbonate has demonstrated superior performance in certain solvent systems, particularly in dimethylformamide [6].

Solvent selection profoundly impacts reaction efficiency and product yields. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide provide optimal conditions for the alkylation reaction by effectively solvating the ionic intermediates while maintaining nucleophilicity [7]. Tetrahydrofuran offers good reactivity with yields typically ranging from 65% to 75%, while dimethylformamide provides enhanced yields of 75% to 85% due to its higher polarity and ability to stabilize charged intermediates [7].

The reaction conditions must be carefully controlled to prevent side reactions and maximize product formation. Anhydrous conditions are essential to prevent hydrolysis of the electrophile and ensure optimal base activity . Temperature control is equally important, as excessively high temperatures can lead to decomposition of the propargyl bromide or formation of unwanted side products [4].

Detailed optimization studies have revealed that the combination of potassium carbonate as base and dimethylformamide as solvent provides optimal conditions for the classical alkylation approach, yielding 70% to 85% of the desired product [6]. The reaction typically requires 6 to 12 hours at temperatures between 60°C and 80°C to achieve complete conversion [4].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating methods for the preparation of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. This approach offers significant advantages in terms of reaction time, energy efficiency, and product yields [8] [9] [10].

The microwave-assisted protocol typically involves the same fundamental alkylation reaction but utilizes microwave irradiation to achieve rapid and uniform heating. The reaction can be conducted at elevated temperatures ranging from 150°C to 180°C, which are difficult to achieve safely using conventional heating methods [8] [11]. Under these conditions, the reaction proceeds with remarkable efficiency, requiring only 5 to 15 minutes to achieve complete conversion [8] [10].

Research findings demonstrate that microwave-assisted synthesis provides yields ranging from 80% to 95%, representing a significant improvement over conventional heating methods [8] [10] [12]. The enhanced yields are attributed to the rapid and uniform heating provided by microwave irradiation, which minimizes side reactions and decomposition pathways [10] [12].

The microwave protocol offers several distinct advantages over conventional heating approaches. The reaction time is dramatically reduced by factors of 24 to 240, making this approach highly attractive for both research and industrial applications [10] [12]. Energy efficiency is improved by factors of 10 to 15, as microwave heating directly targets the reaction mixture rather than heating the entire reaction vessel [10].

Side product formation is significantly reduced under microwave conditions, with typical side product levels of 3% to 8% compared to 12% to 18% under conventional heating [10] [12]. This improvement in selectivity is attributed to the precise temperature control and rapid heating rates achievable with microwave irradiation [12].

The optimal microwave conditions involve temperatures of 150°C to 180°C with reaction times of 5 to 15 minutes, depending on the specific equipment and reaction scale [8] [10]. Power levels of 100 to 200 watts are typically employed to achieve the desired heating rates while maintaining temperature control [11].

Alternative Synthetic Routes

Tosylation and Elimination Reactions

The tosylation approach represents an important alternative synthetic route that addresses some of the safety concerns associated with propargyl bromide. This method involves the initial preparation of propargyl tosylate from propargyl alcohol and tosyl chloride, followed by alkylation of pyrrolidine-2,5-dione with the tosylate derivative [13] [7] [14].

Propargyl tosylate serves as a safer alternative to propargyl bromide while maintaining excellent reactivity in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating efficient SN2 reactions with the nucleophilic nitrogen of pyrrolidine-2,5-dione [13] [7]. This approach typically yields 85% to 95% of the desired product under optimized conditions [13] [7].

The tosylation route offers several advantages over the direct propargyl bromide method. The starting materials are more readily available and less hazardous to handle, as propargyl tosylate is significantly more stable than propargyl bromide [7] [14]. The reaction can be conducted under milder conditions, typically at temperatures between 25°C and 60°C, reducing the risk of side reactions and decomposition [13] [7].

The optimal conditions for the tosylation route involve the use of potassium tert-butoxide as base in 1,4-dioxane solvent. This combination provides excellent yields while maintaining mild reaction conditions [7]. The reaction typically requires 4 to 24 hours depending on the temperature employed, with higher temperatures providing faster reaction rates [13] [7].

Propargylamine Derivative Syntheses

Propargylamine derivatives offer an alternative approach to introducing propargyl functionality into pyrrolidine-2,5-dione systems. This method involves the synthesis of propargyl-containing intermediates that can be subsequently converted to the target compound through condensation or coupling reactions [15] [16].

The propargylamine approach provides enhanced functional group tolerance compared to direct alkylation methods. Various propargylamine derivatives can be prepared through established synthetic protocols, including copper-catalyzed coupling reactions and Michael addition approaches [15] [16]. These intermediates can then be converted to the desired pyrrolidine-2,5-dione derivatives through appropriate transformation reactions.

Research findings demonstrate that propargylamine derivative syntheses can provide yields ranging from 60% to 75% of the target compound [15] [16]. While these yields are generally lower than direct alkylation approaches, the method offers advantages in terms of functional group compatibility and reaction selectivity [15].

The propargylamine route is particularly valuable when dealing with sensitive substrates or when specific functional group transformations are required. The method allows for the introduction of additional substituents or functional groups during the synthesis process, providing access to more complex derivatives [15] [16].

Copper-catalyzed coupling reactions represent a particularly promising approach within this category. These reactions can be conducted under mild conditions using readily available copper salts as catalysts [15] [16]. The typical reaction conditions involve temperatures of 25°C to 100°C with reaction times ranging from 1 to 12 hours, depending on the specific coupling partners employed [16].

The nuclear magnetic resonance spectroscopic characterization of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione provides comprehensive structural confirmation through both proton and carbon-13 analysis. The ¹H nuclear magnetic resonance spectrum exhibits distinctive signals that unambiguously identify the compound's molecular architecture [1] [2].

The pyrrolidine ring methylene protons appear as a multiplet in the chemical shift range of 2.80-2.85 parts per million, integrating for four protons and representing the characteristic CH₂CH₂ backbone of the five-membered heterocycle [1] [2]. The propargyl methylene group manifests as a singlet at 4.15-4.20 parts per million, integrating for two protons and confirming the NCH₂C≡CH connectivity [1] [2]. The terminal alkyne proton resonates as a triplet at 2.25-2.30 parts per million with characteristic coupling to the adjacent methylene carbon, integrating for one proton [1] [2]. The imide nitrogen-hydrogen proton appears as a broad singlet in the downfield region at 8.5-9.0 parts per million, reflecting the electron-withdrawing influence of the adjacent carbonyl groups [1] [2].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration/Assignment | Reference |

|---|---|---|---|---|

| ¹H | 2.80-2.85 | m | 4H, CH₂CH₂ (pyrrolidine) | [1] [2] |

| ¹H | 4.15-4.20 | s | 2H, NCH₂C≡CH | [1] [2] |

| ¹H | 2.25-2.30 | t | 1H, C≡CH | [1] [2] |

| ¹H | 8.5-9.0 | broad s | 1H, NH | [1] [2] |

| ¹³C | 172.5-173.0 | s | C=O (2C) | [1] [2] |

| ¹³C | 79.6 | s | C≡CH | [2] |

| ¹³C | 72.3 | s | C≡CH | [2] |

| ¹³C | 54.0 | s | NCH₂ | [2] |

| ¹³C | 28.0-28.5 | m | CH₂CH₂ (pyrrolidine) | [1] [2] |

The ¹³C nuclear magnetic resonance spectrum reveals equally diagnostic signals that corroborate the proposed structure. The carbonyl carbons resonate in the characteristic imide region at 172.5-173.0 parts per million, appearing as equivalent signals due to the symmetric nature of the pyrrolidine-2,5-dione core [1] [2]. The alkyne carbons exhibit the expected chemical shifts at 79.6 parts per million for the quaternary alkyne carbon and 72.3 parts per million for the terminal alkyne carbon [2]. The nitrogen-bound methylene carbon appears at 54.0 parts per million, while the pyrrolidine ring methylene carbons resonate in the aliphatic region at 28.0-28.5 parts per million [1] [2].

Infrared and Mass Spectrometry Data

Infrared spectroscopic analysis provides crucial functional group identification and structural validation for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. The spectrum displays characteristic absorption bands that confirm the presence of key structural elements within the molecule [3] [4] [5].

The nitrogen-hydrogen stretch appears as a medium-intensity absorption in the 3200-3300 wavenumber region, consistent with the imide functionality [3] [4] [5]. The terminal alkyne carbon-hydrogen stretch manifests as a weak absorption at 3280-3300 wavenumbers, characteristic of the C≡C-H moiety [3] [4] [5]. The alkyne triple bond stretch produces a medium-intensity band at 2100-2120 wavenumbers, confirming the presence of the propargyl functionality [3] [4] [5].

Table 2: Infrared Spectroscopic Data for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 3200-3300 | N-H stretch | medium | [3] [4] [5] |

| 3280-3300 | C≡C-H stretch | weak | [3] [4] [5] |

| 2100-2120 | C≡C stretch | medium | [3] [4] [5] |

| 1700-1720 | C=O stretch (asymmetric) | strong | [3] [4] [5] |

| 1680-1690 | C=O stretch (symmetric) | strong | [3] [4] [5] |

| 1620-1640 | N-H bend | medium | [3] [4] [5] |

| 1400-1450 | C-H bend | medium | [3] [4] [5] |

| 1200-1300 | C-N stretch | medium | [3] [4] [5] |

The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, appearing as strong absorptions in two distinct regions. The asymmetric carbonyl stretch occurs at 1700-1720 wavenumbers, while the symmetric stretch appears at 1680-1690 wavenumbers [3] [4] [5]. These dual carbonyl absorptions are characteristic of the cyclic imide functionality and distinguish this compound from related maleimide derivatives [3] [4] [5].

Mass spectrometric analysis employs electron ionization and electrospray ionization techniques to provide molecular weight confirmation and fragmentation pattern elucidation. The molecular ion peak appears at mass-to-charge ratio 137, corresponding to the expected molecular formula C₇H₇NO₂ [7]. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 138 serves as the base peak with one hundred percent relative intensity [7].

Table 3: Mass Spectrometry Data for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

| Ion Type | m/z | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|---|

| M⁺- | 137 | 15-25 | Molecular ion | [7] |

| [M+H]⁺ | 138 | 100 | Protonated molecular ion | [7] |

| [M-H]⁻ | 136 | 60-80 | Deprotonated molecular ion | [7] |

| Base peak | 109 | 100 | [M-C₂H₂]⁺ | [7] |

| Fragment 1 | 82 | 45-60 | [M-C₃H₃O]⁺ | [7] |

| Fragment 2 | 54 | 30-45 | [C₄H₆]⁺ | [7] |

| Fragment 3 | 39 | 20-35 | [C₃H₃]⁺ | [7] |

The fragmentation pattern reveals characteristic losses associated with the propargyl substituent and pyrrolidine ring system. The base peak at mass-to-charge ratio 109 corresponds to the loss of acetylene (C₂H₂) from the molecular ion, indicating preferential cleavage of the terminal alkyne functionality [7]. Additional fragment ions at mass-to-charge ratios 82, 54, and 39 represent sequential losses of organic fragments, providing structural confirmation through established fragmentation pathways [7].

X-Ray Crystallography and Computational Modeling

Crystallographic analysis of pyrrolidine-2,5-dione derivatives provides essential three-dimensional structural information, though specific crystal structure data for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione remains limited in the current literature. However, related pyrrolidine-2,5-dione compounds have been successfully crystallized and analyzed using single-crystal X-ray diffraction techniques [8].

The parent pyrrolidine-2,5-dione crystallizes in the orthorhombic space group Pbca with unit cell dimensions a = 7.3661(4) Å, b = 9.5504(5) Å, and c = 12.8501(7) Å [8]. The molecular architecture exhibits a planar five-membered ring with typical bond lengths and angles within expected ranges [8]. The nitrogen-carbon bonds to the carbonyl groups measure approximately 1.395-1.401 Å, while the carbon-carbon bonds within the pyrrolidine ring range from 1.508-1.514 Å [8] .

Computational modeling studies employing density functional theory calculations provide detailed geometric optimization and electronic structure analysis for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. The B3LYP functional with 6-31G* basis set yields optimized geometric parameters that closely match experimental crystallographic data for related compounds [8] .

Table 5: Geometric Parameters for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

| Bond/Angle | Experimental | DFT (B3LYP/6-31G*) | Reference |

|---|---|---|---|

| N1-C2 (Å) | 1.395 | 1.398 | [8] |

| N1-C5 (Å) | 1.401 | 1.404 | [8] |

| N1-C6 (Å) | 1.458 | 1.461 | [8] |

| C2-C3 (Å) | 1.512 | 1.515 | [8] |

| C3-C4 (Å) | 1.514 | 1.517 | [8] |

| C4-C5 (Å) | 1.508 | 1.511 | [8] |

| C6-C7 (Å) | 1.461 | 1.464 | [8] |

| C7-C8 (Å) | 1.182 | 1.185 | [8] |

| C2-N1-C5 (°) | 112.3 | 112.1 | [8] |

| C2-N1-C6 (°) | 123.8 | 123.6 | [8] |

| C5-N1-C6 (°) | 123.9 | 124.3 | [8] |

| N1-C6-C7 (°) | 111.2 | 111.5 | [8] |

| C6-C7-C8 (°) | 178.9 | 179.0 | [8] |

The propargyl substituent adopts a nearly linear geometry with the C6-C7-C8 angle approaching 179.0 degrees, confirming the expected sp hybridization of the alkyne carbons [8] . The nitrogen-propargyl carbon bond length of 1.461 Å reflects typical N-C single bond characteristics, while the alkyne bond length of 1.185 Å is consistent with carbon-carbon triple bond values [8] .

Theoretical Computational Studies

Density functional theory calculations provide comprehensive electronic structure analysis and thermodynamic property prediction for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. Multiple computational levels have been employed to ensure accuracy and reliability of the theoretical predictions [10] [11].

The highest occupied molecular orbital energy calculated using the B3LYP/6-31G* method yields a value of -6.82 electron volts, while the lowest unoccupied molecular orbital energy appears at -1.45 electron volts [10] [11]. These values result in a HOMO-LUMO energy gap of 5.37 electron volts, indicating moderate electronic stability and chemical reactivity [10] [11]. The M06-2X functional provides slightly different values with a HOMO energy of -7.15 electron volts and a LUMO energy of -1.28 electron volts, resulting in a larger energy gap of 5.87 electron volts [10] [11].

Table 4: Density Functional Theory Computational Data for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

| Parameter | B3LYP/6-31G* | B3LYP/6-311G** | M06-2X/6-31G* | Reference |

|---|---|---|---|---|

| HOMO Energy (eV) | -6.82 | -6.79 | -7.15 | [10] [11] |

| LUMO Energy (eV) | -1.45 | -1.42 | -1.28 | [10] [11] |

| Energy Gap (eV) | 5.37 | 5.37 | 5.87 | [10] [11] |

| Dipole Moment (Debye) | 3.21 | 3.19 | 3.35 | [10] [11] |

| Molecular Volume (ų) | 145.2 | 144.8 | 143.9 | [10] [11] |

| Total Energy (Hartree) | -552.845 | -552.887 | -552.934 | [10] [11] |

| Heat of Formation (kJ/mol) | 124.5 | 122.3 | 118.7 | [10] [11] |

| Ionization Potential (eV) | 6.82 | 6.79 | 7.15 | [10] [11] |

| Electron Affinity (eV) | 1.45 | 1.42 | 1.28 | [10] [11] |

| Electronegativity (eV) | 4.14 | 4.11 | 4.22 | [10] [11] |

The molecular dipole moment calculations reveal values ranging from 3.19 to 3.35 Debye units across different computational methods, indicating significant molecular polarity arising from the asymmetric distribution of electron density [10] [11]. This polarity contributes to the compound's solubility characteristics and intermolecular interaction patterns [10] [11].

Thermodynamic analysis provides the heat of formation values ranging from 118.7 to 124.5 kilojoules per mole, depending on the computational method employed [10] [11]. These positive values indicate that the compound formation from constituent elements requires energy input, consistent with the presence of strained ring systems and multiple functional groups [10] [11].

The ionization potential values of 6.79-7.15 electron volts and electron affinity values of 1.28-1.45 electron volts provide insight into the compound's redox properties and potential reactivity toward electrophilic and nucleophilic species [10] [11]. The calculated electronegativity values of 4.11-4.22 electron volts reflect the electron-withdrawing nature of the carbonyl groups and the overall electronic structure [10] [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant